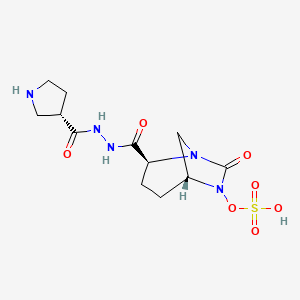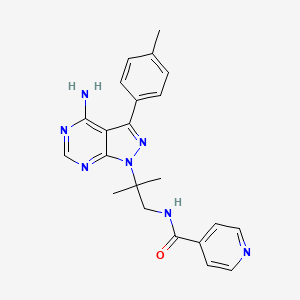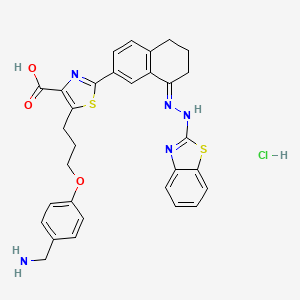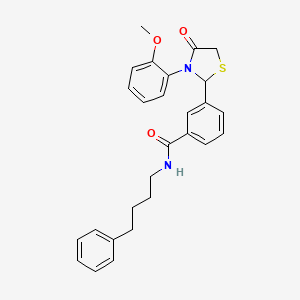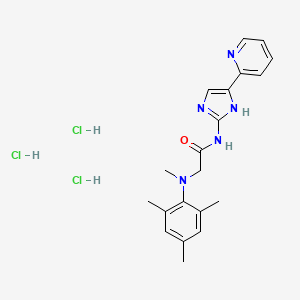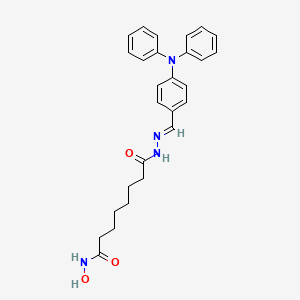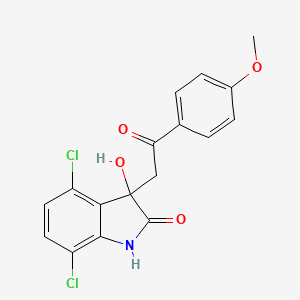
YK-4-279
描述
作用机制
生化分析
Biochemical Properties
YK-4-279 plays a crucial role in biochemical reactions by inhibiting the binding of RNA Helicase A (RHA) to the EWS-FLI1 fusion protein. This interaction is essential for the oncogenic activity of EWS-FLI1, which drives the development of Ewing sarcoma. By blocking this interaction, this compound induces apoptosis and exhibits anti-proliferative activities in cancer cells . Additionally, this compound has been shown to interact with other ETS family transcription factors, such as ERG and ETV1, further inhibiting their biological activity and reducing cell motility and invasion .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits proliferation. For instance, in thyroid cancer cells, this compound treatment significantly suppresses cell viability, colony formation, migration, and invasion. It also induces cell cycle arrest and apoptosis . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce DNA helicase activity and decrease the expression of several helicase genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RNA Helicase A (RHA), thereby preventing the interaction between RHA and the EWS-FLI1 fusion protein. This inhibition disrupts the oncogenic activity of EWS-FLI1, leading to reduced tumor growth and metastasis . Additionally, this compound inhibits the transcriptional activity of ERG and ETV1 in prostate cancer cells, resulting in decreased motility and invasion . The compound also affects gene expression by reducing the mRNA and protein levels of downstream targets of ERG and ETV1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. For example, daily administration of this compound in a murine model of Ewing sarcoma led to a significant delay in tumor growth . Additionally, chronic exposure to this compound resulted in the development of drug-resistant clones, which overexpressed certain proteins such as c-Kit, cyclin D1, and pStat3 . These findings highlight the importance of monitoring the temporal effects of this compound in preclinical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse xenograft model of prostate cancer, treatment with this compound resulted in reduced tumor growth and metastasis . Furthermore, in a transgenic mouse model of EWS-FLI1-induced leukemia, treatment with this compound significantly reduced white blood cell count, nucleated erythroblasts in the peripheral blood, splenomegaly, and hepatomegaly . These studies indicate that this compound has potent anti-tumor effects at various dosages, but it is essential to determine the optimal dosage to minimize potential toxic or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to DNA replication, nuclear division, and chromosome segregation . Gene ontology enrichment analysis has shown that this compound treatment significantly affects these biological processes, leading to reduced DNA helicase activity and decreased expression of helicase genes . These findings suggest that this compound may influence metabolic flux and metabolite levels in cancer cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound is known to be orally bioavailable, and its administration in preclinical models has shown significant anti-tumor activity The compound’s ability to inhibit protein-protein interactions within the cell suggests that it can effectively reach its target sites and exert its biological effects
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound’s ability to inhibit the interaction between RNA Helicase A (RHA) and the EWS-FLI1 fusion protein indicates that it localizes to the nucleus, where these interactions occur . Additionally, this compound’s effects on transcription factors such as ERG and ETV1 suggest that it may also localize to other subcellular compartments involved in gene regulation . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
YK 4-279 的合成涉及多个步骤,从核心吲哚结构的制备开始。合成路线通常包括:
吲哚核的形成: 这可以通过费歇尔吲哚合成或类似方法实现。
功能化: 在吲哚环的特定位置引入官能团,例如氯、羟基和甲氧基。
YK 4-279 的工业生产方法尚未广泛记录,但它们可能会涉及针对大规模生产优化合成路线,包括使用高效催化剂和反应条件以最大限度地提高产量和纯度。
化学反应分析
YK 4-279 会经历几种类型的化学反应:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。
还原: 还原反应可用于修饰吲哚环上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。这些反应形成的主要产物取决于所用试剂和特定条件。
科学研究应用
YK 4-279 具有广泛的科学研究应用:
相似化合物的比较
YK 4-279 在特异性靶向 RNA 解旋酶 A 和 EWS-FLI1 之间的相互作用方面是独一无二的。类似的化合物包括:
与这些化合物相比,YK 4-279 具有不同的作用机制,并在各种癌症模型中显示出显着的疗效,使其成为进一步开发和临床评估的有希望的候选者 .
属性
IUPAC Name |
4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c1-24-10-4-2-9(3-5-10)13(21)8-17(23)14-11(18)6-7-12(19)15(14)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSCTYHLQHQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660065 | |
| Record name | 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037184-44-3 | |
| Record name | 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dichloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
